molecular formula C22H20N4O4 B11015257 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11015257
M. Wt: 404.4 g/mol
InChI Key: LOVUVLAXHGBTTL-UHFFFAOYSA-N
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Description

2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that combines elements of benzodioxepin, triazolopyrimidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER involves multiple steps, starting with the preparation of the benzodioxepin and triazolopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and properties .

Mechanism of Action

The mechanism of action of 2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER include other benzodioxepin derivatives, triazolopyrimidine compounds, and methoxyphenyl ethers. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness: What sets 2-[7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-METHOXYPHENYL METHYL ETHER apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H20N4O4/c1-27-15-5-6-16(19(13-15)28-2)21-24-22-23-9-8-17(26(22)25-21)14-4-7-18-20(12-14)30-11-3-10-29-18/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

LOVUVLAXHGBTTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5)OC

Origin of Product

United States

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